(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid
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Overview
Description
(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is a chiral compound with a cyclopropyl group attached to the alpha carbon of an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Amino Acid Derivative Formation: The amino acid derivative is formed by reacting the cyclopropyl compound with an appropriate amino acid precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and methoxycarbonylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropyl group or the amino acid moiety.
Reduction: Reduction reactions may target the carbonyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group or the amino acid derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the methoxycarbonyl group can influence the compound’s reactivity and stability. Pathways involved may include enzyme inhibition or modulation of protein-protein interactions.
Comparison with Similar Compounds
®-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid: The enantiomer of the compound with different stereochemistry.
2-Cyclopropyl-2-((methoxycarbonyl)amino)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.
2-Cyclopropyl-2-((methoxycarbonyl)amino)butanoic acid: Another analog with a butanoic acid moiety.
Uniqueness: (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic acid is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-cyclopropyl-2-(methoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-5(6(9)10)4-2-3-4/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGALQVOXKWCNJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H](C1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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